molecular formula C8H7ClFNO B13702779 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride

3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride

Cat. No.: B13702779
M. Wt: 187.60 g/mol
InChI Key: FBSFGMDLMMPXAP-UHFFFAOYSA-N
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Description

3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO It is a derivative of benzimidoyl chloride, featuring a fluorine atom at the 3-position and a hydroxyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield the corresponding amine.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include:

    Amides and Esters: Formed through substitution reactions.

    N-oxide Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

Scientific Research Applications

3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. These functional groups influence the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride
  • 4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride
  • N-hydroxy-4-methylbenzimidoyl Chloride

Uniqueness

3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

3-fluoro-N-hydroxy-4-methylbenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO/c1-5-2-3-6(4-7(5)10)8(9)11-12/h2-4,12H,1H3

InChI Key

FBSFGMDLMMPXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)Cl)F

Origin of Product

United States

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